molecular formula C15H19N5S B5933043 N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]methanamine

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]methanamine

Cat. No.: B5933043
M. Wt: 301.4 g/mol
InChI Key: RVUOZHRVGXMOSL-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]methanamine is a complex organic compound that features a pyrazole and thiophene moiety

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5S/c1-11-12(8-17-20(11)3)9-19(2)10-13-4-5-15(21-13)14-6-7-16-18-14/h4-8H,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUOZHRVGXMOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)CC2=CC=C(S2)C3=CC=NN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]methanamine typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide.

    Thiophene synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling: The final step involves coupling the pyrazole and thiophene rings through a methylene bridge using a suitable coupling reagent such as formaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted derivatives at the methylamine group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]methanamine can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]methanamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrazole and thiophene rings may facilitate binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]methanamine
  • N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-ethyl-1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]methanamine

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]methanamine is unique due to the specific positioning of the dimethylpyrazole and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest.

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